molecular formula C14H18ClNO B1659510 4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one CAS No. 65618-71-5

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one

Cat. No. B1659510
CAS RN: 65618-71-5
M. Wt: 251.75 g/mol
InChI Key: GIPFCXTUXOTXRL-UHFFFAOYSA-N
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Patent
US04065573

Procedure details

A reaction solution consisting of 5.68 gm. (0.0201 mole) 4-(p-chlorophenyl)-4-methylaminocyclohexanone, ethylene ketal (prepared in Part G, above), 22 ml. 37 percent formalin (aqueous formaldehyde), and 75 ml. methanol is heated at the reflux temperature for 4 hours, after which heating the solution is allowed to cool and then chilled in an ice-bath. Small portions of sodium borohydride are cautiously added with stirring to a total of 2.89 gm. (0.076 mole). Stirring is continued for 2 hours at 25° C. when the solution is concentrated by removing most of the solvent under reduced pressure. The concentrate is diluted with a mixture of 100 ml. methylene chloride and 20 ml. water. The aqueous phase that separates is discarded, and the organic phase is washed successively with water and then with brine. The methylene chloride solvent is then removed by evaporation under reduced pressure. The residue thus obtained is dissolved in the formalin and methanol as initially, heated at the reflux temperature, cooled in an ice bath, and treated again with the sodium borohydride as previously. Following the same work-up as described, the crude 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone, ethylene ketal free base obtained following the removal of the methylene chloride is dissolved in a small amount of diethyl ether, and the ether solution is treated with 3 N hydrogen chloride in ether. A precipitate forms which is recrystallized from methylene chloride and ethyl acetate to give 3.96 gm. (59% yield) of object compound 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone, ethylene ketal hydrochloride having a melting point at 261° to 262° C. (with decomposition).
Name
4-(p-chlorophenyl)-4-methylaminocyclohexanone
Quantity
0.0201 mol
Type
reactant
Reaction Step One
[Compound]
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH:15][CH3:16])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[BH4-].[Na+].[CH2:19]=O>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([N:15]([CH3:19])[CH3:16])[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
4-(p-chlorophenyl)-4-methylaminocyclohexanone
Quantity
0.0201 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CCC(CC1)=O)NC
Step Two
Name
ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring to a total of 2.89 gm
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after which heating the solution
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
chilled in an ice-bath
STIRRING
Type
STIRRING
Details
Stirring
CONCENTRATION
Type
CONCENTRATION
Details
when the solution is concentrated
CUSTOM
Type
CUSTOM
Details
by removing most of the solvent under reduced pressure
ADDITION
Type
ADDITION
Details
The concentrate is diluted with a mixture of 100 ml
WASH
Type
WASH
Details
the organic phase is washed successively with water
CUSTOM
Type
CUSTOM
Details
The methylene chloride solvent is then removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
heated at the reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC(CC1)=O)N(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.